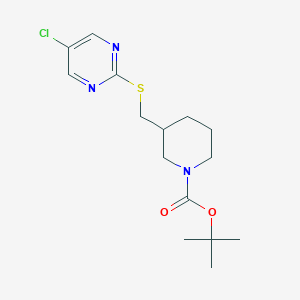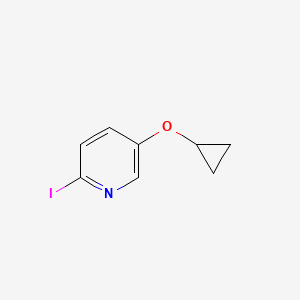
5-Cyclopropoxy-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by iodine and cyclopropoxy groups, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-iodopyridine typically involves the iodination of 5-cyclopropoxypyridine. One common method is the reaction of 5-cyclopropoxypyridine with iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often catalyzed by palladium or copper complexes.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Oxidizing Agents: Such as iodotrimethylsilane for iodination reactions.
Major Products:
Aminopyridines: Formed through amination reactions.
Various Heterocycles: Formed through coupling reactions with different partners.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-iodopyridine is used in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing iodine atom, making it more susceptible to nucleophilic attack . This activation facilitates various substitution and coupling reactions, allowing the compound to form new bonds and structures.
Comparaison Avec Des Composés Similaires
2-Iodopyridine: Another iodinated pyridine with similar reactivity but different substitution patterns.
3-Iodopyridine: Similar in structure but with iodine at the 3-position, leading to different reactivity and applications.
Uniqueness: 5-Cyclopropoxy-2-iodopyridine is unique due to the presence of both the cyclopropoxy and iodine substituents, which confer distinct reactivity and potential for forming diverse chemical structures .
Propriétés
Formule moléculaire |
C8H8INO |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
IRQMKMLUQSAHLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
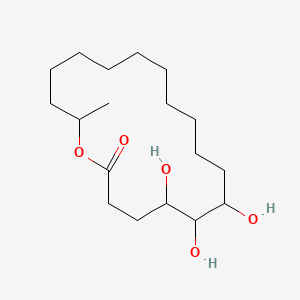


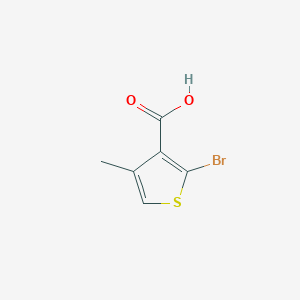
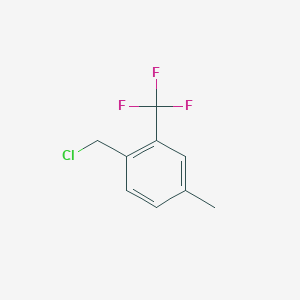
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

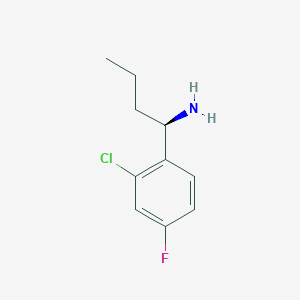
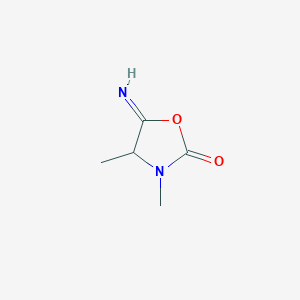
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

